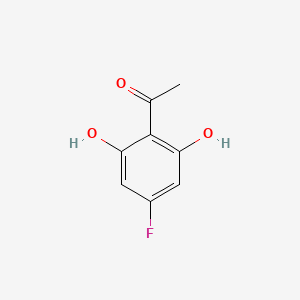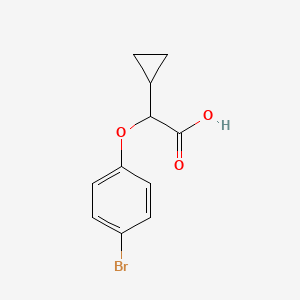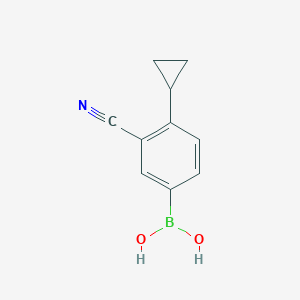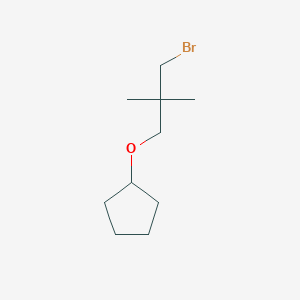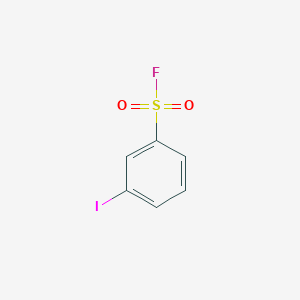
Methyl 2-amino-4-methylenehexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-4-methylenehexanoate is an organic compound with the molecular formula C8H15NO2 It is a derivative of hexanoic acid, featuring an amino group at the second carbon and a methylene group at the fourth carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-methylenehexanoate typically involves the reaction of 2-aminohexanoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. Another method involves the use of protecting groups to selectively react the amino and carboxyl groups, followed by deprotection to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to maximize yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process.
化学反应分析
Types of Reactions
Methyl 2-amino-4-methylenehexanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methylene group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds under inert atmosphere conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted hexanoates depending on the nucleophile used.
科学研究应用
Methyl 2-amino-4-methylenehexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of Methyl 2-amino-4-methylenehexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
Methyl 2-amino-4-methylpentanoate: Similar structure but lacks the methylene group.
Methyl 2-amino-4,4,4-trifluorobutanoate: Contains fluorine atoms, making it more lipophilic and potentially more bioactive.
Methyl 2-amino-3-methylbutanoate: Different positioning of the methyl group, affecting its reactivity and biological activity.
Uniqueness
Methyl 2-amino-4-methylenehexanoate is unique due to the presence of both an amino and a methylene group, which allows for diverse chemical reactivity and potential biological activities. Its structure provides a versatile scaffold for the development of new compounds with tailored properties.
属性
分子式 |
C8H15NO2 |
|---|---|
分子量 |
157.21 g/mol |
IUPAC 名称 |
methyl 2-amino-4-methylidenehexanoate |
InChI |
InChI=1S/C8H15NO2/c1-4-6(2)5-7(9)8(10)11-3/h7H,2,4-5,9H2,1,3H3 |
InChI 键 |
OAECSXNQUNHOGD-UHFFFAOYSA-N |
规范 SMILES |
CCC(=C)CC(C(=O)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


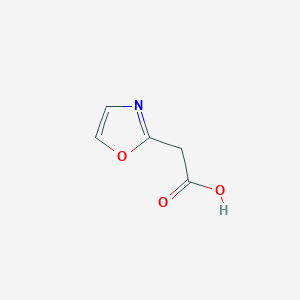
![3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid](/img/structure/B13555459.png)
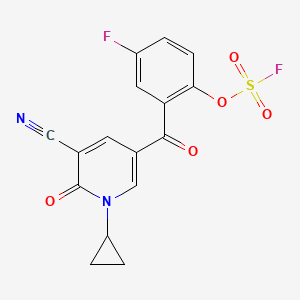
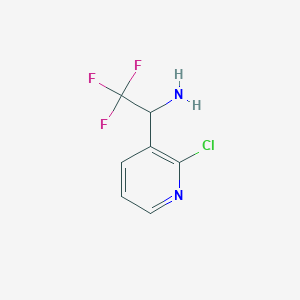


![1-[(4-Bromophenyl)methyl]piperazin-2-one](/img/structure/B13555488.png)
